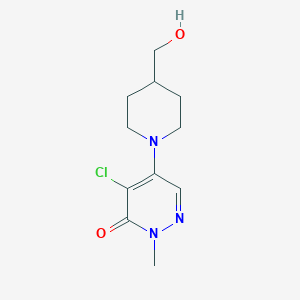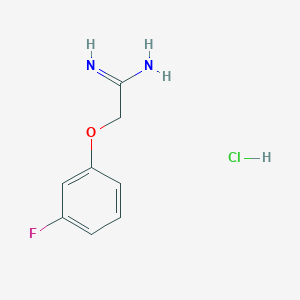
2-(3-氟苯氧基)乙酰胺盐酸盐
描述
2-(3-Fluorophenoxy)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O and a molecular weight of 204.63 . The IUPAC name for this compound is 2-(3-fluorophenoxy)ethanimidamide hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(3-Fluorophenoxy)ethanimidamide hydrochloride is 1S/C8H9FN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-5H,10-11H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
2-(3-Fluorophenoxy)ethanimidamide hydrochloride has a molecular weight of 204.63 . The compound’s InChI code is 1S/C8H9FN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-5H,10-11H2;1H , which provides information about its molecular structure.科学研究应用
氟化合物的生物学和药理学效应
药理学中的氟化合物:氟化合物在药理学和药物化学中扮演着重要角色。将氟元素引入药物中可以深刻影响其生物活性、分布和代谢稳定性。氟化合物如氟喹诺酮表现出广谱的抗菌活性,对革兰氏阳性和阴性细菌均具有活性,突显了2-(3-氟苯氧基)乙酰胺盐酸盐可能具有独特的生物活性(Adilson D da Silva et al., 2003)。
水介质中的氟烷基化反应:在水介质中对有机化合物进行氟烷基化是一种环保的方法,可以将氟基引入分子中。这种技术对于开发新药物、农药和材料至关重要,为在绿色化学背景下合成和操纵类似2-(3-氟苯氧基)乙酰胺盐酸盐的化合物提供了可能(Hai‐Xia Song et al., 2018)。
属性
IUPAC Name |
2-(3-fluorophenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQWQBVVUQXWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



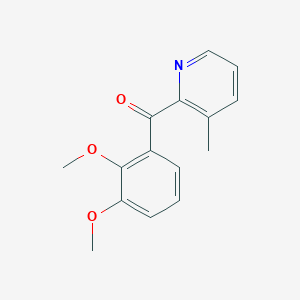

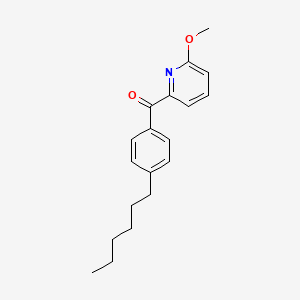


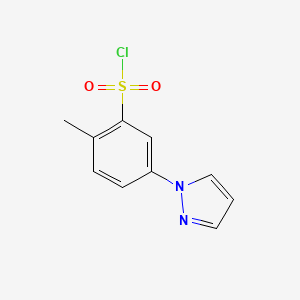
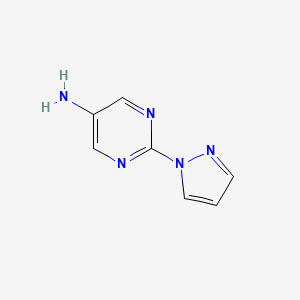
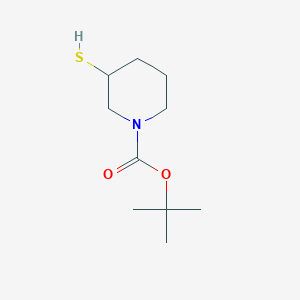
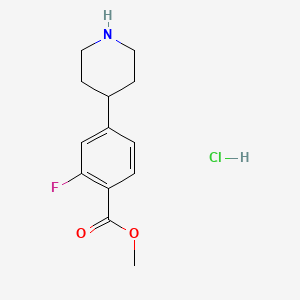
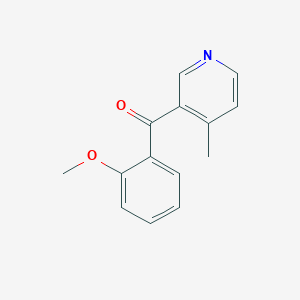

![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)
